![molecular formula C32H35N3O B12564372 N''-(2-{4-[(5,5,5-Triphenylpentyl)oxy]phenyl}ethyl)guanidine CAS No. 193282-53-0](/img/structure/B12564372.png)
N''-(2-{4-[(5,5,5-Triphenylpentyl)oxy]phenyl}ethyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’'-(2-{4-[(5,5,5-Triphenylpentyl)oxy]phenyl}ethyl)guanidine is a complex organic compound that belongs to the class of guanidines Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’'-(2-{4-[(5,5,5-Triphenylpentyl)oxy]phenyl}ethyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents. For instance, the reaction of aromatic and aliphatic amines with N,N-bis-tert-butoxycarbonylthiourea in the presence of triethylamine and mercury(II) chloride in dichloromethane yields the protected guanidines, which can then be deprotected under acidic conditions to obtain the free guanidine .
Industrial Production Methods
Industrial production of guanidines often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, the choice of solvents and reagents is crucial to ensure scalability and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
N’'-(2-{4-[(5,5,5-Triphenylpentyl)oxy]phenyl}ethyl)guanidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms.
Wissenschaftliche Forschungsanwendungen
N’'-(2-{4-[(5,5,5-Triphenylpentyl)oxy]phenyl}ethyl)guanidine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a DNA minor groove binder and kinase inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases due to its interaction with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N’'-(2-{4-[(5,5,5-Triphenylpentyl)oxy]phenyl}ethyl)guanidine involves its interaction with molecular targets such as DNA and proteins. The guanidine group can form hydrogen bonds and electrostatic interactions with nucleic acids and amino acid residues, influencing biological pathways and cellular processes . This compound’s high basicity and planarity allow it to effectively bind to specific sites, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminoimidazolines: These compounds share the guanidine functional group and are known for their biological activity.
2-Amino-1,4,5,6-tetrahydropyrimidines: Another class of guanidines with similar properties and applications.
2-Amino-4,5,6,7-tetrahydro-1H-1,3-diazepines: These compounds also exhibit high basicity and hydrogen bonding capabilities.
Uniqueness
N’'-(2-{4-[(5,5,5-Triphenylpentyl)oxy]phenyl}ethyl)guanidine stands out due to its unique triphenylpentyl group, which enhances its hydrophobic interactions and binding affinity. This structural feature differentiates it from other guanidines and contributes to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
193282-53-0 |
|---|---|
Molekularformel |
C32H35N3O |
Molekulargewicht |
477.6 g/mol |
IUPAC-Name |
2-[2-[4-(5,5,5-triphenylpentoxy)phenyl]ethyl]guanidine |
InChI |
InChI=1S/C32H35N3O/c33-31(34)35-24-22-26-18-20-30(21-19-26)36-25-11-10-23-32(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-9,12-21H,10-11,22-25H2,(H4,33,34,35) |
InChI-Schlüssel |
PBFIKIMRVDODKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CCCCOC2=CC=C(C=C2)CCN=C(N)N)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


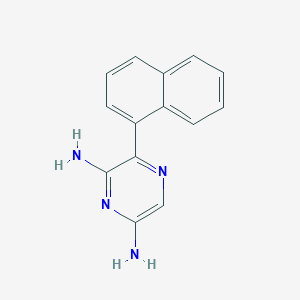
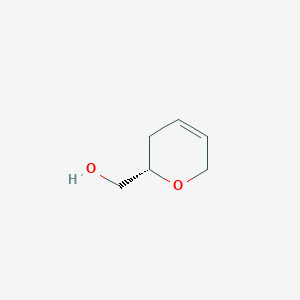
![9,9'-(Propane-1,3-diyl)bis(9-phosphabicyclo[3.3.1]nonane)](/img/structure/B12564302.png)
![Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-phenyl-3-butenyl]oxy]-](/img/structure/B12564309.png)

![5-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,3-diol](/img/structure/B12564331.png)
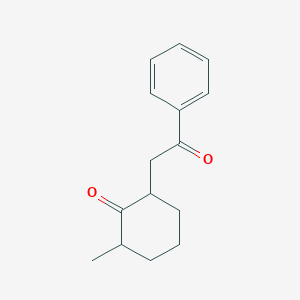
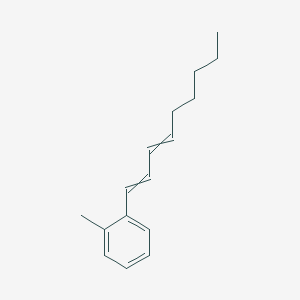
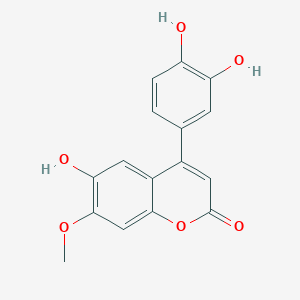


![4-[(E)-(9-Ethyl-9H-carbazol-3-yl)diazenyl]benzamide](/img/structure/B12564360.png)
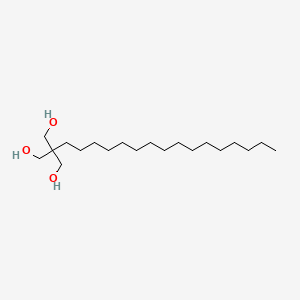
![[4-[[2-[2-(4-aminophenyl)ethyl]-4-hydroxy-2-isopropyl-6-oxo-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methyl-phenyl] N,N-dimethylsulfamate](/img/structure/B12564367.png)
